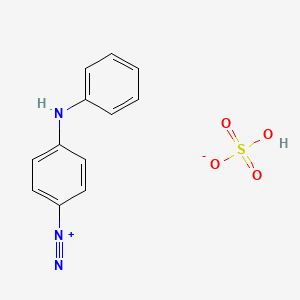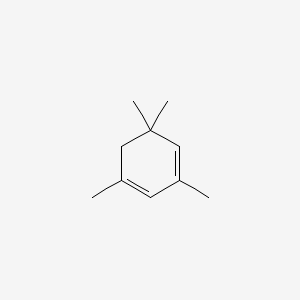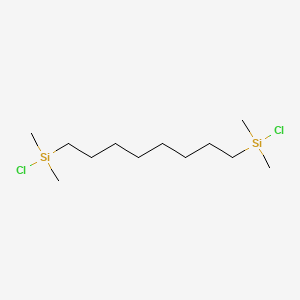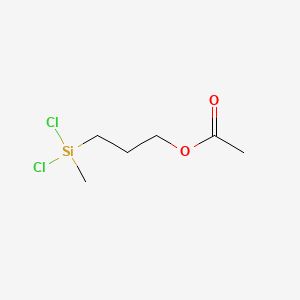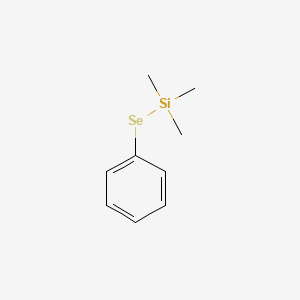
Fenilselenotrimetilsilano
Descripción general
Descripción
Phenylselenotrimethylsilane (PSTMS) is an organosilicon compound that has been widely used in various scientific research applications. It is a colorless, volatile liquid with a boiling point of 42°C and a molecular weight of 204.37 g/mol. PSTMS is composed of three functional groups: a phenyl group, a selenium atom, and three methyl groups attached to a silicon atom. PSTMS has been found to possess a wide range of properties, including high reactivity, low toxicity, and low volatility.
Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales
El PSTMS es un reactivo valioso en la síntesis orgánica, particularmente en la síntesis total de productos naturales. Su capacidad para introducir átomos de selenio en las moléculas se aprovecha en reacciones como la β-eliminación de selenóxidos y la fisión radical de los enlaces carbono-selenio .
Preparación de Selenoésteres
En presencia de yoduro de samario, el PSTMS facilita la síntesis de selenoésteres, que son formas activadas de ácidos carboxílicos. Estos selenoésteres se forman mediante la reacción de fenilselenolato de samario con cloruros de acilo, produciendo productos con altos rendimientos .
Conversión de Grupos Hidroxilo Bencílicos
El PSTMS se ha utilizado para convertir grupos hidroxilo bencílicos en α-fenilselenotoluenos. Esta transformación se logra utilizando PSTMS en diclorometano con tribromuro de aluminio, en condiciones suaves, proporcionando un método sencillo para la introducción de selenio en moléculas orgánicas .
Síntesis de Componentes Cromóforos
Una aplicación notable del PSTMS es la síntesis de componentes cromóforos para potentes agentes antitumorales como la Neocarzinostatina. El PSTMS se utiliza para introducir un aldehído protegido en un doble enlace, que es un paso crítico en el proceso de síntesis .
Materiales Híbridos Orgánico-Inorgánicos
La investigación ha demostrado que el PSTMS se puede utilizar en el desarrollo de materiales híbridos orgánico-inorgánicos. Estos materiales encuentran aplicaciones en áreas como el encapsulamiento de LED, beneficiándose de propiedades como el alto índice de refracción y la estabilidad térmica.
Recubrimientos Protectores para Metales
Las resinas de metilfenilpolisiloxano de alto peso molecular derivadas del PSTMS se han aplicado como recubrimientos protectores para metales. Estos recubrimientos son efectivos para proteger los sustratos metálicos de la erosión, la corrosión y la agresión química.
Nanotecnología y Medicina
Si bien no está directamente relacionado con el PSTMS, el campo de la nanotecnología, donde las nanopartículas se utilizan como sondas en sistemas biológicos, comparte similitudes con el tamaño molecular y la reactividad del PSTMS. Esto sugiere aplicaciones potenciales en la creación de sondas a nanoescala o sistemas de administración para fines médicos .
Propiedades
IUPAC Name |
trimethyl(phenylselanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SeSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRIPSZDPMMQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Se]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369309 | |
| Record name | (Phenylseleno)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33861-17-5 | |
| Record name | Phenylselenotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033861175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Phenylseleno)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLSELENOTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8Y926H8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Phenylselenotrimethylsilane in organic synthesis?
A1: Phenylselenotrimethylsilane serves as a valuable reagent for introducing selenium into organic molecules. Its primary application lies in synthesizing various organoselenium compounds, including selenolesters, selenoanhydrides, and diacyl diselenides. [, ]
Q2: How does Phenylselenotrimethylsilane facilitate the formation of selenoanhydrides and diacyl diselenides?
A2: The reaction of Phenylselenotrimethylsilane with bis(trimethylsilyl)selenide (HMDSS) offers a selective pathway for synthesizing selenoanhydrides and diacyl diselenides. [] By adjusting the stoichiometric ratio of acyl chlorides to HMDSS (2:1 for selenoanhydrides and 1:1 for diacyl diselenides), one can selectively obtain the desired product. This control over reaction selectivity highlights Phenylselenotrimethylsilane's versatility as a reagent in organic synthesis.
Q3: Besides its role in synthesizing selenium-containing compounds, are there any other notable applications of Phenylselenotrimethylsilane?
A3: Yes, research indicates that Phenylselenotrimethylsilane can act as a starting material for preparing trimethylsilyl iodide (TMSI). [] This conversion is significant as TMSI is a versatile reagent in organic synthesis, known for its use in various transformations like deoxygenation and halogenation reactions.
Q4: Are there any studies on the structure-activity relationship (SAR) of Phenylselenotrimethylsilane or its derivatives?
A4: While the provided abstracts don't delve into specific SAR studies, it's important to note that modifications to the Phenylselenotrimethylsilane structure could impact its reactivity and applications. [, ] For example, changing the phenyl group to other substituents might influence the reagent's nucleophilicity or alter its reactivity in specific reactions. Further research exploring these structural modifications could unveil new synthetic applications and a deeper understanding of the compound's behavior.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





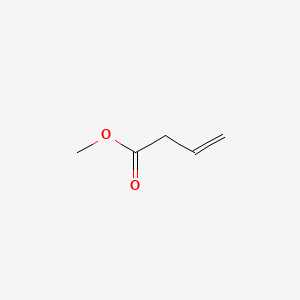
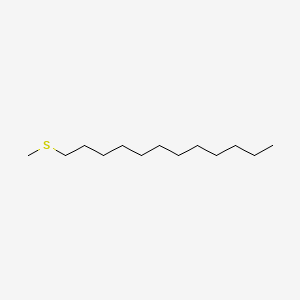
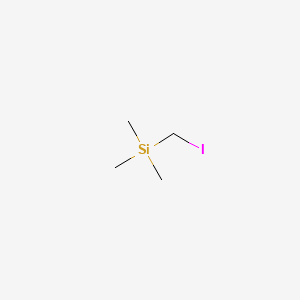
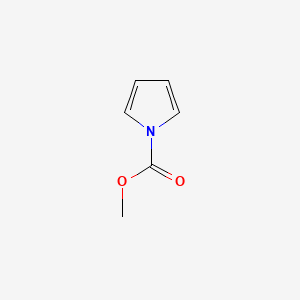
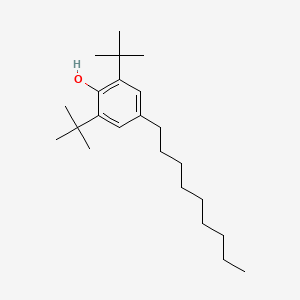
![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
